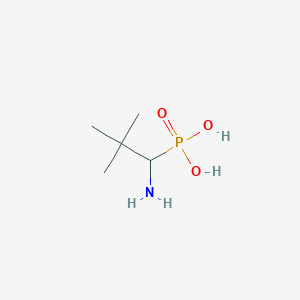
(1-Amino-2,2-dimethylpropyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (1-amino-2,2-dimetilpropil)fosfónico es un compuesto organofosforado con la fórmula molecular C5H14NO3P. Se caracteriza por la presencia de un grupo amino y un grupo ácido fosfónico unidos a una cadena principal de 2,2-dimetilpropilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (1-amino-2,2-dimetilpropil)fosfónico normalmente implica la reacción de precursores adecuados en condiciones controladas. Un método común implica la reacción de 2,2-dimetilpropilamina con ácido fosforoso o sus derivados. La reacción se lleva a cabo normalmente en presencia de un catalizador y en condiciones específicas de temperatura y presión para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial del ácido (1-amino-2,2-dimetilpropil)fosfónico puede implicar síntesis a gran escala utilizando rutas de reacción similares a las utilizadas en entornos de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (1-amino-2,2-dimetilpropil)fosfónico puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido fosfónico correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido fosfónico a ácido fosfínico u otras formas reducidas.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente en condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido fosfónico, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos amino-sustituidos .
Aplicaciones Científicas De Investigación
El ácido (1-amino-2,2-dimetilpropil)fosfónico tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos organofosforados más complejos.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con enzimas y otras biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico o como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de varios productos químicos y materiales industriales
Mecanismo De Acción
El mecanismo de acción del ácido (1-amino-2,2-dimetilpropil)fosfónico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos amino y ácido fosfónico juegan un papel crucial en la unión a estos objetivos, lo que lleva a varios efectos bioquímicos. Las vías y objetivos moleculares exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido (1-amino-2,2-dimetilpropil)fosfínico: Similar en estructura pero con un grupo ácido fosfínico en lugar de un grupo ácido fosfónico.
Derivados del ácido fosfónico: Compuestos con grupos de ácido fosfónico similares pero con diferentes sustituyentes alquilo o arilo.
Singularidad
El ácido (1-amino-2,2-dimetilpropil)fosfónico es único debido a su combinación específica de un grupo amino y un grupo ácido fosfónico unidos a una cadena principal de 2,2-dimetilpropilo. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C5H14NO3P |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
(1-amino-2,2-dimethylpropyl)phosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-5(2,3)4(6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9) |
Clave InChI |
OZTDKZBAEQVCEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)




![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)

![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)

![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)



![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
